molecular formula C4H10N2O2 B12327686 (2R,3S)-2,3-Diaminobutanoic acid CAS No. 84122-94-1

(2R,3S)-2,3-Diaminobutanoic acid

Cat. No.: B12327686
CAS No.: 84122-94-1
M. Wt: 118.13 g/mol
InChI Key: SXGMVGOVILIERA-STHAYSLISA-N
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Description

(2R,3S)-2,3-Diaminobutanoic acid is a chiral amino acid derivative with two amino groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-Diaminobutanoic acid can be achieved through several methods. One common approach involves the use of a novel aldolase enzyme isolated from Streptomyces amakusaensis, which catalyzes a reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield enantiomerically pure this compound . This method is advantageous due to its high enantiomeric purity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms are cultivated under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify the compound, often using techniques such as selective adsorption on activated carbon and elution with methanol .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-Diaminobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3S)-2,3-Diaminobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-Diaminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its unique stereochemistry allows it to interact selectively with chiral receptors and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2,3-Dibromobutanoic acid: A similar compound with bromine atoms instead of amino groups.

    (2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.

Uniqueness

(2R,3S)-2,3-Diaminobutanoic acid is unique due to its dual amino groups and specific stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

84122-94-1

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2R,3S)-2,3-diaminobutanoic acid

InChI

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m0/s1

InChI Key

SXGMVGOVILIERA-STHAYSLISA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)N

Canonical SMILES

CC(C(C(=O)O)N)N

Origin of Product

United States

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